1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl-
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Overview
Description
1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- is not fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase enzymes.
Biochemical And Physiological Effects
Studies have shown that 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- exhibits anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile and is well-tolerated in laboratory animals.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- in lab experiments is its low toxicity profile, making it a safer alternative to traditional solvents. However, its high cost and limited availability may be a limitation for some research groups.
Future Directions
There are several future directions for the research on 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl-. One potential direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Another direction is the synthesis of novel materials using this compound as a precursor. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in environmental science.
Synthesis Methods
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- can be achieved through several methods, including the Friedel-Crafts alkylation reaction of naphthalene with 2,2,4-trimethylpentane-1,3-diol in the presence of aluminum chloride. The reaction yields the desired product with a high yield of up to 90%.
Scientific Research Applications
1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In material science, it has been used as a precursor for the synthesis of a variety of novel materials, including polymers and liquid crystals. In environmental science, it has been studied as a potential alternative to traditional solvents due to its low toxicity and biodegradability.
properties
IUPAC Name |
4,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-8-4-5-10(3)13-11(14)7-6-9(2)12(8)13/h4-5,9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPOAOWJGROLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2=C(C=CC(=C12)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345478 |
Source
|
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- | |
CAS RN |
10468-61-8 |
Source
|
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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